Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone
Overview
Description
Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone typically involves the reaction of 4-bromo-3-methoxybenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
4-bromo-3-methoxybenzoyl chloride+azetidinetriethylamine, dichloromethanethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products Formed
Oxidation: 4-bromo-3-methoxybenzoic acid or 4-bromo-3-methoxybenzaldehyde.
Reduction: Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone is primarily related to its ability to interact with biological targets through its functional groups. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions, while the bromine atom and methoxy group can participate in various electronic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-one: Another azetidine derivative with a carbonyl group at the second position.
4-bromo-3-methoxybenzamide: Similar aromatic structure but with an amide group instead of the azetidine ring.
Azetidin-1-yl(4-chloro-3-methoxyphenyl)methanone: Similar structure with a chlorine atom instead of bromine.
Uniqueness
Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone is unique due to the combination of the azetidine ring and the 4-bromo-3-methoxyphenyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
azetidin-1-yl-(4-bromo-3-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10-7-8(3-4-9(10)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAYYJFLJZKWCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N2CCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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